molecular formula C18H17N5O2 B2923841 N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide CAS No. 1207012-00-7

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide

Cat. No.: B2923841
CAS No.: 1207012-00-7
M. Wt: 335.367
InChI Key: XUZNPZRYKRJCEV-UHFFFAOYSA-N
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Description

N-{1,5-Dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 5, a keto group at position 6, and a quinoline-2-carboxamide moiety at position 3. While specific biological data for this compound are absent in the provided evidence, its structural analogs exhibit high thermal stability and complex hydrogen-bonding networks, which are critical for crystallinity and solubility .

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-10-9-12-15(22-23(2)16(12)21-17(10)24)20-18(25)14-8-7-11-5-3-4-6-13(11)19-14/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZNPZRYKRJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline oxides, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structures

The target compound’s pyrazolo[3,4-b]pyridine core differs from related heterocycles in analogs:

  • Pyrazolo[4,3-c]pyridine (): Features a fused pyrazole-pyridine system with distinct substitution patterns, influencing electronic properties and hydrogen-bonding capabilities .
  • Triazolo[1,5-a]pyrimidine (): A triazole-fused pyrimidine core, offering additional nitrogen atoms for hydrogen bonding and altered π-π stacking behavior .
  • Pyrazolo[1,5-a]pyrimidine (): A pyrimidine-fused pyrazole system, confirmed via X-ray crystallography to exhibit regioselective orientation, critical for molecular recognition .

Substituent Effects

  • Aromatic Modifications : Triazolo-pyrimidine derivatives () feature trimethoxyphenyl and dimethylphenyl groups, which may enhance lipophilicity and membrane permeability .

Physical Properties

Compound Name Core Structure Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound Pyrazolo[3,4-b]pyridine Not provided Not provided Not provided Quinoline-2-carboxamide -
(Compound 8h) Pyrazolo[4,3-c]pyridine C₂₁H₂₃FN₆O₄ 443.18 >300 Fluoro, methoxy, quinoline-3-carboxylic acid
Pyrazolo[3,4-b]pyridine C₁₅H₁₄Cl₂N₄O₂ 353.20 Not provided 2,5-Dichlorobenzamide
(Compound 5d) Triazolo[1,5-a]pyrimidine C₂₃H₂₅N₇O₄ 475.49 308.1–309.2 Trimethoxyphenyl, dimethylphenyl
  • Melting Points : High melting points (>300°C in , ~308°C in ) suggest strong intermolecular forces, likely due to hydrogen bonding and aromatic stacking .
  • Molecular Weight : Heavier analogs (e.g., 475.49 g/mol for 5d) may impact pharmacokinetic properties compared to lighter compounds like ’s dichlorobenzamide derivative (353.20 g/mol) .

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen-bonding patterns in stabilizing crystal structures. The target compound’s quinoline-2-carboxamide group and pyrazolo-pyridine core likely participate in N–H···O and C=O···H–N interactions, analogous to the high thermal stability observed in and .

Research Findings and Trends

Thermal Stability : Pyrazolo-pyridine and triazolo-pyrimidine cores consistently yield high-melting-point compounds, suggesting robust crystalline frameworks .

Substituent Impact : Electron-withdrawing groups (e.g., fluoro, chloro) enhance polarity, while methoxy and aryl groups modulate lipophilicity .

Biological Activity

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, known for their diverse therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

The molecular formula of this compound is C17H20N4O4, with a molecular weight of approximately 344.37 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core linked to a quinoline-2-carboxamide moiety. The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity.

PropertyValue
Molecular FormulaC17H20N4O4
Molecular Weight344.37 g/mol
CAS Number1171574-81-4
AppearancePowder

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Research indicates that similar compounds exhibit activity against various biological targets including kinases and receptors implicated in inflammatory processes and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Study Findings : A series of derivatives were tested against various cancer cell lines. Compounds demonstrated significant inhibition of cell growth with IC50 values ranging from 0.01 µM to 49.85 µM across different studies .

Antimicrobial Activity

The compound's activity against Mycobacterium tuberculosis has also been explored:

  • Research Results : In a study evaluating substituted quinoline derivatives for anti-tubercular activity, certain compounds exhibited IC50 values between 1.35 µM and 2.18 µM against Mycobacterium tuberculosis H37Ra . While specific data on this compound is limited in this context, its structural relatives show promise in this area.

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole derivatives have been documented:

  • Evidence : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds and their implications:

  • Antitumor Activity : A study conducted by Xia et al. synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against A549 cell lines (lung cancer). One compound displayed significant autophagy induction without causing apoptosis .
  • Kinase Inhibition : Research on pyrazole derivatives indicated their potential as kinase inhibitors. For example, compounds showed inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM .

Table 2: Summary of Biological Activities

Activity TypeTargetIC50 RangeReference
AnticancerVarious Cancer Cell Lines0.01 - 49.85 µM
AntitubercularMycobacterium tuberculosis1.35 - 2.18 µM
Anti-inflammatoryPro-inflammatory CytokinesNot specified

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-{1,5-dimethyl-6-oxo-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide, and how can purity be optimized?

  • Methodology : Begin with condensation of pyrazolo[3,4-b]pyridine precursors with quinoline-2-carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). For example, describes recrystallization from DMF to achieve 66% yield and >98% purity via HPLC . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product identity via 1H^1H-NMR and 13C^{13}C-NMR (DMSO-d6, δ 2.41 ppm for methyl groups; carbonyl signals at 167–182 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use IR spectroscopy to confirm carbonyl (1671–1676 cm1^{-1}) and NH stretching (3100–3300 cm1^{-1}) . For NMR, compare experimental 1H^1H-NMR shifts (e.g., pyrazole H-3 at δ 8.61 ppm) with computational predictions to resolve ambiguities. highlights cross-validation of 13C^{13}C-NMR signals (e.g., pyrimidine C-5 at 102.19 ppm) with elemental analysis (C, H, N within ±0.3% of theoretical values) to address contradictions .

Q. How can solubility challenges be mitigated during in vitro assays?

  • Methodology : Dissolve the compound in DMSO (10 mM stock) and dilute in assay buffers containing cyclodextrin derivatives (e.g., 2-hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility. notes moderate solubility in DMF/DMSO but poor water solubility; pre-formulation studies with co-solvents (e.g., PEG-400) are recommended .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodology : Introduce substituents at the pyrazole ring (e.g., electron-withdrawing groups like Cl or CF3_3) to enhance target binding. demonstrates that pyrimidoquinoline derivatives with methoxy groups exhibit improved anticancer activity via π-π stacking interactions . Use molecular docking (AutoDock Vina) to predict binding affinities to kinases or GPCRs.

Q. How can conflicting data on metabolic stability be addressed in preclinical studies?

  • Methodology : Conduct comparative metabolism assays using liver microsomes (human vs. rodent) with LC-MS/MS quantification. highlights the role of cytochrome P450 isoforms (e.g., CYP3A4) in oxidizing quinoline derivatives; inhibit specific isoforms (e.g., ketoconazole for CYP3A4) to identify metabolic hotspots . Adjust substituents (e.g., fluorination at the quinoline core) to block oxidative sites .

Q. What experimental designs are suitable for evaluating its potential as a kinase inhibitor?

  • Methodology : Perform kinase profiling (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Use ATP-competitive assays (ADP-Glo) to measure IC50_{50} values. suggests pyrazolo-pyridine analogs inhibit CDK2/cyclin E (IC50_{50} < 100 nM) via hydrogen bonding with hinge regions; validate via co-crystallization (PDB deposition) .

Q. How do tautomeric forms of the pyrazolo[3,4-b]pyridine core influence pharmacological activity?

  • Methodology : Analyze tautomerism via 1H^1H-NMR in DMSO-d6 (observe proton exchange broadening) and DFT calculations (Gaussian 09, B3LYP/6-311++G**). and show that keto-enol tautomerism stabilizes the 6-oxo form, which enhances binding to hydrophobic pockets in enzyme active sites .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret discrepancies in reported IC50_{50} values across studies?

  • Methodology : Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate assay conditions (pH, ATP concentration). reports IC50_{50} variability (±20%) for quinoxaline analogs due to differences in cell lines (e.g., HCT-116 vs. MCF-7); perform meta-analysis with standardized protocols .

Q. What computational tools predict off-target interactions to guide SAR studies?

  • Methodology : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., phosphodiesterases). highlights thiazoloquinoline carboxamides with selectivity for PI3K/mTOR; apply molecular dynamics (AMBER) to simulate binding stability and refine substituent design .

Tables for Key Data

Property Value/Technique Reference
Melting Point221–223°C (recrystallized from dioxane)
1H^1H-NMR (DMSO-d6)δ 8.61 ppm (pyrazole H-3)
Elemental Analysis (C, H, N)C: 55.61%, H: 4.42%, N: 22.75%
Solubility in DMSO10 mM (stable at −20°C for 6 months)

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